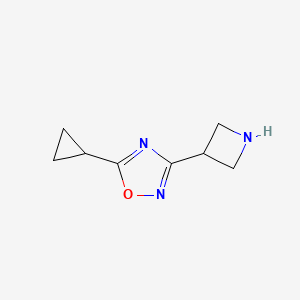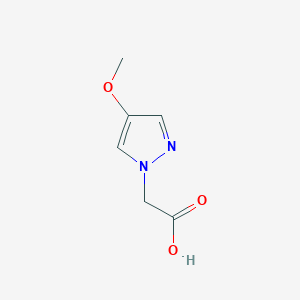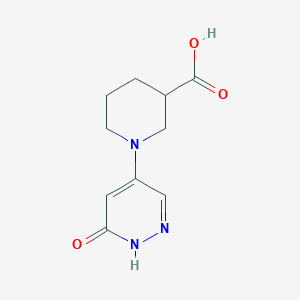
1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid
Overview
Description
1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It is a small molecule that belongs to the class of heterocyclic compounds and has a molecular weight of 252.26 g/mol.
Scientific Research Applications
Chemical Design and Drug Discovery
1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid is part of the broader family of piperidine derivatives, which have shown significant promise in drug discovery due to their versatile pharmacological properties. These compounds, including piperazine and piperidine derivatives, have been utilized in the development of a wide range of therapeutic agents. They exhibit a broad spectrum of activities such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and many others. The modification of the substitution pattern on the piperidine nucleus has been identified as a key factor in determining the medicinal potential of the resultant molecules. This flexibility suggests that 1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid could serve as a foundational scaffold for the rational design and synthesis of new drugs targeting various diseases, highlighting the importance of piperidine-based molecular fragments in drug discovery processes (Rathi et al., 2016).
Antimicrobial and Antituberculosis Activity
Piperazine analogues, by extension, include compounds similar in structure to 1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid, have demonstrated potent activity against a range of microbial pathogens, including Mycobacterium tuberculosis. The versatility of the piperazine scaffold in medicinal chemistry has led to the identification of numerous molecules with significant anti-mycobacterial properties. These findings are particularly relevant for the development of new treatments for tuberculosis, including drug-resistant and extremely drug-resistant strains. The design and structure-activity relationship studies of piperazine-based compounds provide valuable insights for medicinal chemists aiming to develop safer, selective, and cost-effective antimicrobial agents (Girase et al., 2020).
properties
IUPAC Name |
1-(6-oxo-1H-pyridazin-4-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-9-4-8(5-11-12-9)13-3-1-2-7(6-13)10(15)16/h4-5,7H,1-3,6H2,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPLKDMHOBORDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)NN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




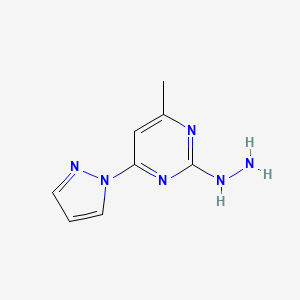

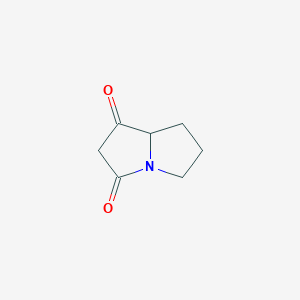


![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)
![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)
